An In-Depth Technical Guide to Methyl 5-(benzyloxy)-2-bromobenzoate
An In-Depth Technical Guide to Methyl 5-(benzyloxy)-2-bromobenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 5-(benzyloxy)-2-bromobenzoate, a key chemical intermediate valued in medicinal chemistry and advanced organic synthesis. This document moves beyond simple protocols to explore the underlying chemical principles, justify experimental choices, and highlight the compound's utility as a versatile synthetic building block. We will cover its physicochemical properties, provide a detailed and validated synthesis protocol, outline methods for analytical characterization, discuss its applications, and establish clear safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who require a functional and in-depth understanding of this reagent.
Compound Identification and Physicochemical Properties
Methyl 5-(benzyloxy)-2-bromobenzoate is a strategically designed bifunctional molecule. The presence of a bromine atom on the aromatic ring provides a handle for cross-coupling reactions, while the methyl ester and benzyl-protected phenol offer sites for further functionalization. This combination makes it a valuable precursor in multi-step synthetic campaigns.
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 860000-78-8[1] |
| IUPAC Name | methyl 5-(benzyloxy)-2-bromobenzoate[1] |
| Molecular Formula | C₁₅H₁₃BrO₃[1] |
| Molecular Weight | 321.16 g/mol [1] |
| Synonyms | Methyl 2-(benzyloxy)-5-bromobenzoate |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to yellowish solid | [2] |
| Storage | 2°C - 8°C, under inert atmosphere | [2][3] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | General Knowledge |
Synthesis and Purification
The synthesis of Methyl 5-(benzyloxy)-2-bromobenzoate is typically achieved from commercially available 2-bromo-5-hydroxybenzoic acid. The process involves two key transformations: protection of the phenolic hydroxyl group as a benzyl ether and esterification of the carboxylic acid. The order of these steps can be varied, but protecting the phenol first is common to avoid side reactions during esterification.
Synthetic Rationale and Workflow
The chosen synthetic pathway leverages two fundamental and high-yielding reactions in organic chemistry: Williamson ether synthesis for the benzylation and Fischer-Speier esterification for the methyl ester formation.
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Benzylation: The phenolic proton is acidic and can be readily deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to form the stable benzyl ether. This protecting group is advantageous due to its stability under a wide range of conditions and its susceptibility to removal via catalytic hydrogenation.
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Esterification: The carboxylic acid is converted to its methyl ester under acidic conditions (typically using sulfuric acid as a catalyst) in methanol. Methanol serves as both the solvent and the reagent. This is a reversible equilibrium-driven process, and using a large excess of methanol ensures a high conversion to the desired product.
Figure 1: Two-step synthesis workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous chemicals. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part A: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid [4]
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-hydroxybenzoic acid (10.0 g, 45.6 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous acetone (100 mL) followed by anhydrous potassium carbonate (K₂CO₃) (15.8 g, 114 mmol, 2.5 eq.).
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Reaction Initiation: While stirring vigorously, add benzyl bromide (6.5 mL, 54.7 mmol, 1.2 eq.) dropwise via syringe.
-
Reaction Conditions: Heat the mixture to reflux (approx. 55-60 °C) and maintain for 4-6 hours.
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Causality Insight:Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction without requiring excessively high temperatures. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not the carboxylic acid, preventing unwanted side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 2-(benzyloxy)-5-bromobenzoic acid, which can be used in the next step without further purification.
-
Part B: Synthesis of Methyl 5-(benzyloxy)-2-bromobenzoate [5]
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Setup: To the flask containing the crude 2-(benzyloxy)-5-bromobenzoic acid, add methanol (150 mL).
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Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (2.5 mL) dropwise.
-
Causality Insight:The reaction is exothermic; slow addition of the strong acid catalyst prevents uncontrolled temperature increases. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction Conditions: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 8-12 hours.
-
Monitoring: Monitor the esterification progress by TLC until the starting carboxylic acid is consumed.
-
Workup and Purification:
-
Cool the reaction mixture and neutralize carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product as a solid.
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Analytical Characterization (Self-Validating System)
To ensure the identity and purity of the synthesized Methyl 5-(benzyloxy)-2-bromobenzoate, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where data from each method corroborates the others.
Table 3: Expected Analytical Data
| Technique | Expected Results / Key Features |
| ¹H-NMR | - Singlet for the methyl ester protons (~3.9 ppm).- Singlet for the benzylic protons (~5.1 ppm).- Aromatic protons of the benzyl group (~7.3-7.5 ppm).- Three distinct aromatic protons on the benzoate ring with characteristic splitting patterns. |
| ¹³C-NMR | - Carbonyl carbon of the ester (~165 ppm).- Methoxy carbon (~52 ppm).- Benzylic carbon (~70 ppm).- Peaks corresponding to all aromatic carbons. |
| Mass Spec (MS) | - Isotopic pattern characteristic of a monobrominated compound (M⁺ and M+2 peaks in ~1:1 ratio).- Molecular ion peak [M+H]⁺ at m/z ≈ 321/323. |
| HPLC | - A single major peak indicating high purity (>95%). |
| IR Spectroscopy | - Strong C=O stretch for the ester (~1730 cm⁻¹).- C-O stretches for the ether and ester (~1250-1050 cm⁻¹).- Aromatic C-H and C=C stretches. |
Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly based on the solvent and instrument used.
Applications in Synthetic Chemistry
The true value of Methyl 5-(benzyloxy)-2-bromobenzoate lies in its utility as a versatile building block for constructing more complex molecules, particularly in the fields of drug discovery and materials science.[6] The benzoate framework is a common feature in many biologically active compounds.[7]
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Cross-Coupling Reactions: The aryl bromide at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds.
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Protecting Group Manipulation: The benzyl ether can be selectively cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal a free phenol, which can then be used in subsequent reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.
Figure 2: Key synthetic transformations of the title compound.
The presence of the benzyloxy group is a known pharmacophore in certain classes of molecules, such as some monoamine oxidase B (MAO-B) inhibitors, further underscoring the compound's relevance in medicinal chemistry research.[8]
Safety and Handling
Proper handling of Methyl 5-(benzyloxy)-2-bromobenzoate and its precursors is critical to ensure laboratory safety. The related starting materials and intermediates are classified as irritants.[9]
Table 4: Hazard Information and Handling Precautions
| Hazard Category | Description & Precautionary Statements |
| Eye Irritation | Causes serious eye irritation (H319).[9] Precaution: Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[10] |
| Skin Irritation | Causes skin irritation (H315).[9] Precaution: Wear nitrile gloves and a lab coat. If on skin, wash with plenty of soap and water.[10] |
| Respiratory Irritation | May cause respiratory irritation (H335).[9] Precaution: Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[10][11] |
| General Handling | Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when handling.[9][11] Wash hands thoroughly after handling.[9] |
| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[9][10] |
Always consult the most current Safety Data Sheet (SDS) for the specific compound and its reagents before beginning any experimental work.[9][10][11][12]
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- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8. Retrieved February 19, 2026.
- PubChemLite. (n.d.). 2-(benzyloxy)-5-bromobenzoic acid (C14H11BrO3). Retrieved February 19, 2026.
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- Nature. (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
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